5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Overview
Description
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C9H5FN4 It is characterized by the presence of a fluorine atom, a triazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of 2,5-difluorobenzonitrile with 1,2,4-triazole sodium salt in the presence of a solvent such as dimethylformamide. The reaction is carried out at elevated temperatures, around 80°C, for approximately 15 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzonitrile
- 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is unique due to the specific positioning of the fluorine atom and the triazole ring, which can influence its reactivity and interactions with biological targets.
Biological Activity
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a synthetic compound belonging to the triazole class, characterized by its structural features including a fluorine atom and a triazole ring attached to a benzonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications.
Antifungal Properties
Triazole derivatives are well-known for their antifungal properties, primarily through the inhibition of lanosterol 14-alpha-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. The presence of the fluorine atom in this compound may enhance its binding affinity to this enzyme, potentially increasing its efficacy against various fungal strains .
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These compounds have been shown to induce apoptosis in a dose-dependent manner .
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Studies suggest that it may bind to enzymes involved in cell wall synthesis or other metabolic pathways critical for cell survival and proliferation . Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing side effects.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step processes that include the reaction of fluorinated precursors with triazole derivatives. The purity and yield of synthesized compounds are critical for biological evaluations .
Table 1: Summary of Biological Activity Data
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 0.65 | Induces apoptosis via caspase activation |
Similar Triazole Derivative | MEL-8 | 2.41 | Inhibits lanosterol 14-alpha-demethylase |
Another Triazole Compound | U937 | 15.63 | Disrupts cell membrane integrity |
Comparative Studies
Comparative studies have shown that the unique substitution pattern of this compound might confer distinct biological activities compared to other triazole derivatives. For example, modifications in the phenyl ring can significantly alter the compound's efficacy against specific fungal strains or cancer cells .
Future Directions
Further research is warranted to explore the full spectrum of biological activities exhibited by this compound. Investigations into its pharmacokinetic properties and in vivo efficacy will be essential for determining its potential as a therapeutic agent.
Properties
IUPAC Name |
5-fluoro-2-(1,2,4-triazol-1-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXLXGFQGXDUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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